Protein deglycase DJ-1 against-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

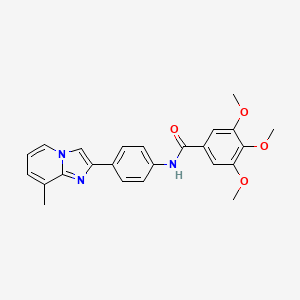

3,4,5-trimethoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-15-6-5-11-27-14-19(26-23(15)27)16-7-9-18(10-8-16)25-24(28)17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVIKYTZILDXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of DJ-1 in Cellular Oxidative Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a critical contributor to a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. The protein DJ-1, encoded by the PARK7 gene, has emerged as a crucial multifaceted player in the cellular defense against oxidative stress. Initially identified for its association with autosomal recessive early-onset Parkinson's disease, DJ-1 is now recognized as a redox-sensitive protein with diverse functions, including acting as an antioxidant, a redox-sensing chaperone, and a regulator of key signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which DJ-1 governs the cellular oxidative stress response, supported by quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling networks involved.

Introduction: DJ-1 as a Guardian Against Oxidative Damage

DJ-1 is a highly conserved homodimeric protein belonging to the ThiJ/PfpI superfamily.[1] It is ubiquitously expressed in mammalian tissues, with notable abundance in the brain. The central role of DJ-1 in cellular protection is underscored by its diverse biochemical activities, which are intricately linked to its redox state, particularly the oxidation of a highly reactive cysteine residue at position 106 (Cys106).[1][2] Under conditions of oxidative stress, DJ-1 undergoes oxidation at Cys106, which acts as a molecular switch, modulating its function and subcellular localization to orchestrate a protective response.[1] This guide will dissect the primary mechanisms through which DJ-1 exerts its cytoprotective effects.

Biochemical Functions of DJ-1 in Mitigating Oxidative Stress

DJ-1 employs several strategies to counteract oxidative stress, ranging from direct antioxidant activity to the regulation of cellular detoxification pathways.

Direct ROS Scavenging

While not its primary protective mechanism, DJ-1 has been shown to directly eliminate hydrogen peroxide (H₂O₂) in vitro by oxidizing itself, particularly at the Cys106 residue.[3] This intrinsic antioxidant capacity, though modest compared to canonical antioxidant enzymes, contributes to the initial buffering of ROS.

Redox-Sensing and Chaperone Activity

A key function of DJ-1 is its role as a redox-sensitive molecular chaperone.[4] Under oxidizing conditions, DJ-1's chaperone activity is enhanced, allowing it to prevent the aggregation of misfolded proteins, a common consequence of oxidative damage.[4] This function is particularly relevant in neurodegenerative diseases where protein aggregation is a pathological hallmark.

Enzymatic Activities: Glyoxalase and Deglycase

DJ-1 has been reported to possess glyoxalase and deglycase activities, contributing to the detoxification of reactive dicarbonyl species like methylglyoxal (B44143) (MGO), a byproduct of glycolysis that can lead to the formation of advanced glycation end-products (AGEs).[5] However, the deglycase activity of DJ-1 is a subject of ongoing research and debate, with some studies suggesting it is not a true deglycase but rather antagonizes glycation through its glyoxalase activity.[6][7]

DJ-1 in Oxidative Stress Signaling Pathways

DJ-1 is a critical regulator of major signaling pathways that govern the cellular response to oxidative insults. Its influence on the Nrf2 and ASK1 pathways is central to its protective role.

The DJ-1/Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Under oxidative stress, DJ-1 stabilizes Nrf2 by inhibiting its interaction with Keap1.[10] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to their transcriptional activation.[11] This cascade results in the increased synthesis of crucial antioxidant enzymes and proteins.

Regulation of the ASK1 Pro-Apoptotic Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a mitogen-activated protein kinase kinase kinase (MAPKKK) that plays a pivotal role in stress-induced apoptosis.[12] Under normal conditions, ASK1 is kept in an inactive state through its association with Thioredoxin 1 (Trx1).[12] Oxidative stress leads to the oxidation of Trx1, causing its dissociation from ASK1 and subsequent ASK1 activation, which triggers a downstream kinase cascade (including JNK and p38), ultimately leading to apoptosis.

DJ-1 negatively regulates the ASK1 pathway through multiple mechanisms:

-

Preventing Trx1-ASK1 Dissociation: Wild-type DJ-1, but not the pathogenic L166P mutant, can prevent the dissociation of the ASK1-Trx1 complex in response to oxidative stress, thereby keeping ASK1 in its inactive state.[12]

-

Inhibiting Daxx Translocation: DJ-1 can bind to the death-associated protein Daxx in the nucleus, preventing its translocation to the cytoplasm where it would otherwise activate ASK1.[12]

DJ-1 and Mitochondrial Function in Oxidative Stress

Mitochondria are the primary source of endogenous ROS, and mitochondrial dysfunction is a key feature of oxidative stress-related diseases. DJ-1 plays a vital role in maintaining mitochondrial homeostasis.

Under oxidative stress, a fraction of DJ-1 translocates to the mitochondria.[13] Studies have shown that approximately 8-10% of total cellular DJ-1 can be found in the mitochondrial fraction following H₂O₂ treatment.[13] This relocalization is crucial for its protective functions, which include:

-

Preserving Mitochondrial Morphology and Function: Loss of DJ-1 is associated with mitochondrial fragmentation and reduced mitochondrial membrane potential.[14]

-

Supporting Complex I Activity: DJ-1 helps maintain the activity of mitochondrial complex I, a major site of ROS production.[13]

Quantitative Data on DJ-1's Role in Oxidative Stress Response

The following tables summarize quantitative data from various studies, illustrating the significant impact of DJ-1 on cellular responses to oxidative stress.

Table 1: Effect of DJ-1 on Cellular Viability and ROS Levels

| Parameter Measured | Cell Type | Experimental Condition | Effect of DJ-1 | Quantitative Change |

| Cell Viability (LDH release) | SK-N-BE(2)C | H₂O₂ treatment | Overexpression of mitochondrial-targeted DJ-1 | ~55% protection against oxidant-induced cell death |

| ROS Levels | 5XFAD transgenic mice | DJ-1 overexpression in the brain | Decreased ROS activity | Significant decrease in ROS activity and MDA content |

| ROS Levels | DJ-1 knockout mouse islets | Aging (12-13 weeks) | DJ-1 deficiency | Significant increase in ROS levels |

Table 2: DJ-1's Influence on the Nrf2 Pathway and Target Gene Expression

| Parameter Measured | Cell Type/Model | Experimental Condition | Effect of DJ-1 | Quantitative Change |

| Nrf2 Nuclear Translocation | 5XFAD transgenic mice | DJ-1 overexpression in the brain | Increased Nrf2 in the nucleus | Significant increase in nuclear Nrf2 protein expression |

| NQO1 mRNA Expression | SH-SY5Y | DJ-1 knockdown (siRNA) | Decreased NQO1 expression | >80% reduction in NQO1 mRNA |

| Trx1 mRNA Expression | DJ-1 knockout mice | Basal level | Decreased Trx1 expression | Significant decrease in Trx1 mRNA levels |

Table 3: Impact of DJ-1 on Mitochondrial Parameters

| Parameter Measured | Cell Type | Experimental Condition | Effect of DJ-1 | Quantitative Change |

| Mitochondrial Localization | SK-N-BE(2)C | H₂O₂ treatment | Increased DJ-1 in mitochondria | 8-10% of total DJ-1 protein translocated to mitochondria |

Detailed Methodologies for Key Experiments

This section provides detailed protocols for fundamental assays used to investigate the role of DJ-1 in the oxidative stress response.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)

Principle: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-

Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh culture medium or PBS, with or without the oxidative stress-inducing agent.

-

Measure fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Assessment of Cell Viability using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Treat cells with the desired compounds for the specified duration.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells as required to induce changes in ΔΨm.

-

Incubate the cells with 2 µM JC-1 in culture medium for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Microscopy/Plate Reader: Measure red fluorescence (Ex: ~585 nm, Em: ~590 nm) and green fluorescence (Ex: ~488 nm, Em: ~530 nm).

-

Flow Cytometry: Detect green fluorescence in the FITC channel and red fluorescence in the PE channel.

-

Western Blotting for DJ-1 and Nrf2

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against DJ-1 (1:1000) and Nrf2 (1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

DJ-1 stands as a pivotal regulator of the cellular response to oxidative stress, wielding a multi-pronged defense strategy. Its ability to sense redox changes, modulate key signaling pathways like Nrf2 and ASK1, and maintain mitochondrial integrity places it at the heart of cellular survival mechanisms. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further elucidate the roles of DJ-1 and explore its therapeutic potential. Future research should focus on the precise molecular mechanisms of DJ-1's enzymatic activities, the identification of novel interaction partners, and the development of small molecules that can modulate DJ-1 activity for the treatment of oxidative stress-related diseases. A deeper understanding of the intricate regulation of DJ-1 will undoubtedly pave the way for innovative therapeutic interventions.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]

- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. DJ-1 affects oxidative stress and pyroptosis in hippocampal neurons of Alzheimer's disease mouse model by regulating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Oxidation States of DJ-1 Dictate the Cell Fate in Response to Oxidative Stress Triggered by 4-HPR: Autophagy or Apoptosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 13. Mitochondrial Localization of DJ-1 Leads to Enhanced Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Core Mechanism of Protein Deglycase DJ-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein DJ-1 (also known as Parkinson disease protein 7 or PARK7) is a ubiquitously expressed and highly conserved protein implicated in a diverse array of cellular processes, including transcriptional regulation, chaperone activity, and cellular transformation. A critical aspect of its function lies in its role as a key player in the cellular defense against oxidative stress and damage from reactive carbonyl species. This technical guide provides a comprehensive overview of the enzymatic mechanism of DJ-1, with a particular focus on its controversial yet significant role as a "deglycase." We will delve into its enzymatic activities, substrate specificity, the critical role of the Cys106 residue, and its modulation of key signaling pathways. This document aims to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and therapeutic development.

Introduction: The Multifaceted Nature of DJ-1

DJ-1 is a homodimeric protein belonging to the DJ-1/Hsp31/PfpI superfamily.[1] Its discovery was initially linked to oncology, but it gained significant attention in the neuroscience community when mutations in the PARK7 gene were identified as a cause of early-onset, autosomal recessive Parkinson's disease.[2] A central theme in DJ-1 research is its crucial role in protecting cells from oxidative stress.[3][4] This protective function is intrinsically linked to its enzymatic activities that mitigate the damage caused by reactive carbonyl species (RCS), such as methylglyoxal (B44143) (MGO) and glyoxal, which are byproducts of cellular metabolism.[1] These RCS can non-enzymatically modify proteins, nucleic acids, and lipids in a process called glycation, leading to the formation of advanced glycation end-products (AGEs).[1] AGEs are associated with cellular dysfunction, aging, and the pathogenesis of various diseases, including neurodegenerative disorders and diabetes.[1]

The Enzymatic Activities of DJ-1: A Point of Scientific Debate

The precise enzymatic mechanism by which DJ-1 confers protection against glycation damage is a subject of ongoing research and debate. Two primary activities have been proposed: a direct deglycase activity and a glyoxalase activity.

The Deglycase Hypothesis: A Direct Repair Mechanism

The deglycase hypothesis posits that DJ-1 directly repairs glycated macromolecules.[5] This model suggests that DJ-1 can recognize and reverse early-stage glycation adducts on cysteine, arginine, and lysine (B10760008) residues of proteins, as well as on nucleotides.[5][6] By removing these adducts, DJ-1 would prevent the formation of irreversible AGEs and restore the function of the modified molecule.[1] This activity is reported to be dependent on the highly conserved cysteine residue at position 106 (Cys106).[6]

The Glyoxalase Hypothesis: An Indirect Protective Role

Conversely, the glyoxalase hypothesis suggests that DJ-1's primary role is to detoxify free RCS, such as MGO, by converting them into less reactive molecules like lactate.[7] According to this model, the observed reduction in glycated proteins in the presence of DJ-1 is an indirect consequence of the removal of the glycating agents from the cellular environment.[2][7] Several studies have provided evidence that DJ-1 possesses a weak glyoxalase activity, which is significantly lower than that of the canonical glyoxalase system (Glo1/Glo2).[2]

Current Perspective: A Reconciliation of a Contentious Issue

Recent evidence leans towards DJ-1 functioning primarily as a glyoxalase, with its "deglycase" activity being an apparent effect resulting from the rapid equilibrium between early glycation adducts and free MGO.[2][4] Kinetic simulations have shown that a glyoxalase-only model can adequately explain the experimental data showing a reduction in reversible glycation adducts.[2][8] However, it is important to note that DJ-1's ability to mitigate the overall burden of glycation, regardless of the precise mechanism, remains a key aspect of its protective function.

Quantitative Analysis of DJ-1 Enzymatic Activity

The following tables summarize the available quantitative data on the enzymatic activities of DJ-1. It is important to consider that the reported kinetic parameters can vary depending on the experimental conditions and substrates used.

Table 1: Kinetic Parameters of DJ-1 Glyoxalase and Apparent Deglycase Activity

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Methylglyoxal (MGO) | Human DJ-1 | 0.520 | 0.263 | 505.8 | [4] |

| Methylglyoxal (MGO) | Human DJ-1 | 0.9 | - | - | [9] |

| Methylglyoxal (MGO) | L166P mutant DJ-1 | 1.9 | - | - | [9] |

| MG-glutathione (MG-GSH) hemithioacetal | Human DJ-1 | - | - | ~50-100 | [10] |

| MG-N-acetyl cysteine (MG-NAC) hemithioacetal | Human DJ-1 | - | - | ~50-100 | [10] |

Table 2: Esterase Activity of DJ-1

| Substrate | KM (µM) | Vmax (pM s-1) | kcat/KM (s-1M-1) | Reference |

| p-Nitrophenyl acetate (B1210297) (PNPAc) | 2850 ± 250 | 47.2 ± 1.6 | 0.296 ± 0.028 | [11] |

| 6,8-difluoro-4-methylumbelliferyl acetate (DiFMUAc) | 151 ± 17 | 713 ± 32 | 84.2 ± 10.0 | [11] |

Key Molecular Players: The Catalytic Cysteine 106

The cysteine residue at position 106 is located in a "nucleophilic elbow" and is essential for the enzymatic activities of DJ-1.[12] Mutation of Cys106 to serine (C106S) abolishes its protective functions.[13][14] The redox state of Cys106 is critical; it can be oxidized to sulfinic acid (-SO2H) and sulfonic acid (-SO3H) under conditions of oxidative stress.[15] This oxidative modification is thought to be a mechanism by which DJ-1 senses the cellular redox environment and modulates its activity and interactions with other proteins.

DJ-1 in Cellular Signaling: A Hub for Pro-Survival Pathways

DJ-1 exerts its cytoprotective effects by modulating several key signaling pathways.

The PI3K/Akt Pathway

DJ-1 is a positive regulator of the PI3K/Akt signaling pathway, a central cascade for cell survival and proliferation.[16] One proposed mechanism is the negative regulation of the tumor suppressor PTEN, an inhibitor of the PI3K/Akt pathway.[3] By suppressing PTEN, DJ-1 promotes the phosphorylation and activation of Akt.[17] Activated Akt, in turn, phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell growth.

Caption: DJ-1 positively regulates the PI3K/Akt signaling pathway.

The Nrf2-ARE Pathway

DJ-1 plays a critical role in the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[18] Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for ubiquitination and proteasomal degradation. DJ-1 stabilizes Nrf2 by preventing its interaction with Keap1, thereby promoting Nrf2 translocation to the nucleus.[18] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous antioxidant genes, including thioredoxin 1 (Trx1), leading to their transcription and a bolstered cellular defense against oxidative stress.[19][20]

References

- 1. DJ-1 Protects Against Oxidative Damage by Regulating the Thioredoxin/ASK1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DJ‐1 is not a deglycase and makes a modest contribution to cellular defense against methylglyoxal damage in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of Drosophila DJ-1 leads to impairments of oxidative stress response and phosphatidylinositol 3-kinase/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parkinsonism-Associated Protein DJ-1 Is an Antagonist, Not an Eraser, for Protein Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The deglycase activity of DJ-1 mitigates α-synuclein glycation and aggregation in dopaminergic cells: Role of oxidative stress mediated downregulation of DJ-1 in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Signal Transduction by DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. pnas.org [pnas.org]

- 19. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of DJ-1 (PARK7) in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DJ-1 (also known as PARK7) is a ubiquitously expressed protein that has garnered significant attention in the field of neurodegenerative research, primarily due to its genetic link to early-onset, autosomal recessive Parkinson's disease (PD).[1][2] Beyond its association with familial PD, a growing body of evidence implicates DJ-1 in the pathogenesis of sporadic neurodegenerative conditions, including Alzheimer's disease and ischemic stroke.[3][4] This technical guide provides an in-depth exploration of the core functions of DJ-1, its involvement in key cellular pathways implicated in neurodegeneration, and detailed methodologies for its study. Quantitative data are summarized for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of its complex roles.

Core Functions of DJ-1

DJ-1 is a highly conserved homodimeric protein belonging to the ThiJ/PfpI superfamily.[5] Its structure, particularly the highly conserved cysteine residue at position 106 (Cys-106), is critical for its diverse functions.[6][7] DJ-1's neuroprotective effects are attributed to its multifaceted roles within the cell.

Oxidative Stress Sensor and Antioxidant

A primary and well-established function of DJ-1 is its role as a sensor and scavenger of reactive oxygen species (ROS).[8][9] The Cys-106 residue is particularly susceptible to oxidation, and this modification is believed to be a key mechanism by which DJ-1 senses and responds to oxidative stress.[7][10] Under conditions of oxidative stress, DJ-1 can be sequentially oxidized at Cys-106 to sulfinic acid (-SO2H) and then to sulfonic acid (-SO3H).[11] The initial oxidation to the sulfinic acid form is thought to represent an activated state of the protein, enhancing its protective functions.[10]

DJ-1's antioxidant activity is exerted through several mechanisms:

-

Direct ROS Scavenging: DJ-1 has been proposed to have peroxiredoxin-like peroxidase activity, directly neutralizing hydrogen peroxide.[7]

-

Upregulation of Antioxidant Defenses: DJ-1 stabilizes and promotes the nuclear translocation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][12] Nrf2 is a master regulator of the antioxidant response, driving the expression of numerous detoxifying and antioxidant enzymes.

-

Glutathione (B108866) Synthesis: DJ-1 can upregulate the synthesis of glutathione (GSH), a major intracellular antioxidant, further bolstering the cell's defense against oxidative damage.[6]

Mitochondrial Homeostasis

Mitochondrial dysfunction is a central hallmark of many neurodegenerative diseases. DJ-1 plays a crucial role in maintaining mitochondrial health through various mechanisms:

-

Mitochondrial Translocation: Under oxidative stress, a portion of cytosolic DJ-1 translocates to the mitochondria, where it can exert its protective effects directly at the primary site of ROS production.[11][13]

-

Preservation of Mitochondrial Complex I Activity: DJ-1 has been shown to interact with and stabilize subunits of the mitochondrial complex I, a key component of the electron transport chain, thereby preserving its function and reducing ROS leakage.[14][15]

-

Regulation of Mitophagy: In conjunction with other PD-associated proteins PINK1 and Parkin, DJ-1 is involved in the process of mitophagy, the selective removal of damaged mitochondria.[16] This quality control mechanism is essential for preventing the accumulation of dysfunctional mitochondria that can contribute to cellular demise.

Chaperone Activity and Protein Aggregation

The accumulation of misfolded and aggregated proteins is a defining pathological feature of numerous neurodegenerative disorders. DJ-1 functions as a molecular chaperone, helping to prevent the aggregation of disease-associated proteins such as α-synuclein and tau.[2][12] It has been shown to inhibit the formation of α-synuclein fibrils and can interact with oligomeric forms of the protein.[12][14]

Glyoxalase and Deglycase Activity

DJ-1 possesses glyoxalase activity, enabling it to detoxify reactive dicarbonyl species like methylglyoxal (B44143) (MGO) and glyoxal, which are byproducts of metabolism.[17][18] These compounds can damage proteins and nucleic acids through a process called glycation, contributing to cellular dysfunction. While some studies have suggested a "deglycase" activity, where DJ-1 could reverse glycation modifications, the consensus is leaning towards its primary role as a glyoxalase that detoxifies the damaging agents directly.[17][19]

DJ-1 in Neurodegenerative Signaling Pathways

DJ-1's neuroprotective functions are mediated through its interaction with and modulation of several key signaling pathways.

The Nrf2-ARE Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon oxidative stress, DJ-1 is oxidized, which is proposed to inhibit the Keap1-Nrf2 interaction.[6][12] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a battery of antioxidant and cytoprotective genes.[12]

The PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. DJ-1 positively regulates this pathway by inhibiting the activity of PTEN, a phosphatase that antagonizes PI3K signaling.[10] By suppressing PTEN, DJ-1 promotes the activation of Akt, which in turn phosphorylates a range of downstream targets to mediate its pro-survival effects.

The ASK1 Apoptotic Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of stress-induced apoptosis. Under oxidative stress, ASK1 is activated, leading to a downstream kinase cascade that culminates in programmed cell death. DJ-1 can inhibit this pathway by interacting with Daxx, a protein that can bind to and activate ASK1. By sequestering Daxx in the nucleus, DJ-1 prevents its interaction with ASK1 in the cytoplasm, thereby suppressing the apoptotic cascade.

Quantitative Data Summary

The following tables summarize key quantitative findings related to DJ-1 in neurodegenerative diseases.

Table 1: DJ-1 Expression Levels in Parkinson's Disease

| Brain Region | Change in mRNA Levels (PD vs. Control) | Change in Protein Levels (PD vs. Control) | Reference |

| Putamen | ~30-60% decrease | Decrease | [3] |

| Frontal Cortex | ~30-60% decrease | Decrease | [3] |

| Parietal Cortex | ~30-60% decrease | Not Reported | [3] |

| Cerebellum | ~30-60% decrease | Decrease | [3] |

| Amygdala | ~90% increase | Not Reported | [3] |

| Entorhinal Cortex | ~39% increase | Not Reported | [3] |

Table 2: DJ-1 Levels in Patient-Derived Samples

| Sample Type | Analyte | Finding (PD vs. Control) | Reference |

| Cerebrospinal Fluid | Total DJ-1 | Decreased | |

| Erythrocytes | Oxidized DJ-1 | Increased | [5][11] |

| Urine | Oxidized DJ-1 | ~2-fold increase | [18] |

Table 3: Enzymatic Activity of DJ-1

| Activity | Substrate | kcat | Km | Reference |

| Glyoxalase III | Methylglyoxal | Low | Not consistently reported | [16][17] |

Table 4: Neuroprotective Effects of DJ-1 Overexpression

| Cell Line | Stressor | Outcome | Quantitative Change | Reference |

| M17 neuroblastoma | Sevoflurane | Increased cell viability | - | [20] |

| M17 neuroblastoma | Sevoflurane | Decreased ROS production | - | [20] |

| SH-SY5Y & PC-12 | Basal | Increased ATP content | P < 0.05 | [21] |

| 5XFAD mouse model | Aβ pathology | Improved cognitive function | - | [4] |

| 5XFAD mouse model | Aβ pathology | Decreased neuronal death | P < 0.05 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DJ-1's function. Below are outlines for key experimental procedures.

Measurement of Mitochondrial ROS Production

Principle: This protocol measures the rate of hydrogen peroxide (H2O2) emission from isolated mitochondria using the Amplex® Red reagent. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 to produce the highly fluorescent compound resorufin.

Materials:

-

DJ-1 wild-type (WT) and knockout (KO) or knockdown cells

-

Mitochondria isolation buffer

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Respiratory substrates (e.g., succinate, malate, glutamate)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from DJ-1 WT and KO/knockdown cells using a standard differential centrifugation protocol.

-

Reaction Setup: In a fluorometer cuvette or a 96-well plate, prepare a reaction buffer containing Amplex Red and HRP.

-

Mitochondria Addition: Add a standardized amount of isolated mitochondria to the reaction buffer.

-

Initiate Reaction: Initiate ROS production by adding a respiratory substrate.

-

Fluorescence Measurement: Immediately begin recording fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Quantification: Calculate the rate of H2O2 production by comparing the fluorescence signal to a standard curve generated with known concentrations of H2O2.

In Vitro Chaperone Activity Assay

Principle: This assay measures the ability of DJ-1 to prevent the heat-induced aggregation of a model substrate protein, such as citrate synthase.

Materials:

-

Purified recombinant DJ-1 protein

-

Citrate synthase or another thermally labile protein

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a cuvette, combine the substrate protein with either purified DJ-1 or a control protein (e.g., bovine serum albumin, BSA) in a suitable buffer.

-

Induce Aggregation: Increase the temperature of the sample to induce denaturation and aggregation of the substrate protein.

-

Monitor Aggregation: Monitor the increase in light scattering at 360 nm over time.

-

Data Analysis: Compare the aggregation kinetics of the substrate in the presence and absence of DJ-1. A reduction in the rate and extent of aggregation indicates chaperone activity.

Nrf2 Nuclear Translocation Assay

Principle: This experiment uses immunofluorescence to visualize the translocation of Nrf2 from the cytoplasm to the nucleus in response to a stimulus in the presence or absence of DJ-1.

Materials:

-

DJ-1 WT and KO/knockdown cells grown on coverslips

-

Oxidative stress-inducing agent (e.g., tert-butylhydroquinone, tBHQ)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat DJ-1 WT and KO/knockdown cells with an Nrf2 activator (e.g., tBHQ) or vehicle control.

-

Immunofluorescence Staining: Fix, permeabilize, and stain the cells with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2 in multiple cells for each condition. An increase in this ratio indicates nuclear translocation.

Conclusion and Future Directions

DJ-1 is a critical neuroprotective protein with diverse functions that are highly relevant to the pathogenesis of neurodegenerative diseases. Its roles in combating oxidative stress, maintaining mitochondrial integrity, and preventing protein aggregation place it at the nexus of several key pathological pathways. The ability of DJ-1 to sense oxidative stress through the oxidation of its Cys-106 residue highlights its importance as a cellular sentinel.

For drug development professionals, DJ-1 presents a promising therapeutic target. Strategies aimed at increasing DJ-1 expression, enhancing its activity, or stabilizing its active, reduced form could offer novel avenues for treating neurodegenerative disorders.[2][4] Furthermore, the detection of oxidized forms of DJ-1 in patient biofluids holds potential for the development of biomarkers for early diagnosis and disease progression monitoring.[5][11]

Future research should continue to unravel the precise molecular mechanisms underlying DJ-1's functions and its interactions with other cellular components. A deeper understanding of how DJ-1 is regulated and how its dysfunction contributes to neurodegeneration will be paramount for the development of effective therapeutic interventions targeting this multifaceted protein.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential DJ-1 gene expression in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DJ-1 affects oxidative stress and pyroptosis in hippocampal neurons of Alzheimer's disease mouse model by regulating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidized DJ-1 as a possible biomarker of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developing Assays to Quantify Cys106 of DJ-1 in Distinct Oxidized States as a Potential Diagnostic Tool for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 7. researchgate.net [researchgate.net]

- 8. Deficiency of Parkinson’s Related Protein DJ-1 Alters Cdk5 Signalling and Induces Neuronal Death by Aberrant Cell Cycle Re-entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. A method of mapping protein sumoylation sites by mass spectrometry using a modified small ubiquitin-like modifier 1 (SUMO-1) and a computational program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DJ-1 in Parkinson’s Disease: Clinical Insights and Therapeutic Perspectives [mdpi.com]

- 12. DJ-1 Is a Redox-Dependent Molecular Chaperone That Inhibits α-Synuclein Aggregate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. DJ-1 Acts as a Scavenger of α-Synuclein Oligomers and Restores Monomeric Glycated α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DJ-1 Inhibits α-Synuclein Aggregation by Regulating Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elevated expression of DJ-1 (encoded by the human PARK7 gene) protects neuronal cells from sevoflurane-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Contentious Catalytic Core of DJ-1: A Technical Dissection of the Deglycase Versus Glyoxalase Debate

For Immediate Release

Shanghai, China – December 12, 2025 – The multifaceted protein DJ-1 (also known as PARK7), critically linked to familial Parkinson's disease and various cancers, has been at the center of a long-standing scientific controversy regarding its primary enzymatic function.[1][2][3] For years, two competing activities have been proposed: a direct glyoxalase function, detoxifying reactive carbonyl species like methylglyoxal (B44143) (MGO), and a deglycase function, repairing molecules already damaged by these species.[4][5][6] This technical guide provides an in-depth analysis of the core evidence, experimental methodologies, and prevailing mechanistic models that define this debate, aimed at researchers, scientists, and drug development professionals.

Executive Summary

Human DJ-1 is a crucial cytoprotective protein, playing established roles in mitigating oxidative stress and mitochondrial dysfunction.[4][7] The central controversy revolves around its mechanism for combating damage from methylglyoxal (MGO), a reactive byproduct of metabolism.[1][4][6] One hypothesis posits a glyoxalase activity, where DJ-1 directly converts MGO to less harmful L-lactate.[5][8][9] The competing hypothesis suggests a deglycase activity, where DJ-1 repairs proteins and nucleic acids that have already formed adducts with MGO.[1][10]

Quantitative Analysis of DJ-1 Enzymatic Activities

The enzymatic efficiency of DJ-1 has been a key point of contention. While its glyoxalase activity has been consistently reproduced, the reported catalytic efficiency is significantly lower than that of the canonical glyoxalase system (Glo1/2).[4] The deglycase activity measurements have yielded variable and often contradictory results.[4][13]

Table 1: Apparent Deglycase Kinetic Parameters of Human DJ-1

| Substrate (Hemithioacetal) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| MG-NAC | ~0.007 - 0.009 | ~60 - 150 | ~50 - 100 | --INVALID-LINK--[4] |

| MG-GSH | ~0.007 - 0.009 | ~60 - 150 | ~50 - 100 | --INVALID-LINK--[4] |

| MG-CoA | ~0.007 - 0.009 | ~60 - 150 | ~50 - 100 | --INVALID-LINK--[4] |

MG-NAC: Methylglyoxal-N-acetylcysteine; MG-GSH: Methylglyoxal-glutathione; MG-CoA: Methylglyoxal-Coenzyme A.

Table 2: Glyoxalase Kinetic Parameters of Human DJ-1

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Methylglyoxal (MG) | 0.04 | 0.19 | 210 | --INVALID-LINK--[13] |

| Phenylglyoxal (PGO) | - | - | 2.4 x 10³ | --INVALID-LINK--[14] |

Note: Kinetic parameters for DJ-1 have shown variability across studies. The values presented are representative examples.

The catalytic efficiency (kcat/KM) for the apparent deglycase activity is approximately 1 x 10⁵-fold lower than that of glyoxalase 1 (Glo1).[4] Similarly, the glyoxalase activity of DJ-1 is orders of magnitude lower than Glo1, raising questions about its physiological significance in cells with a functional Glo1 system.[13][15]

Mechanistic Models and Signaling Pathways

The controversy is best understood by examining the proposed catalytic mechanisms. The highly conserved Cysteine-106 (Cys106) residue is critical for DJ-1's catalytic function in both proposed models.[1][3] Mutation of this residue to Alanine (C106A) results in a catalytically inactive protein.[16][17]

The Glyoxalase Hypothesis

This model proposes that DJ-1 acts directly on free methylglyoxal. The catalytic cycle is thought to involve the formation of a hemithioacetal intermediate with the active site Cys106, followed by an enediol intermediate, and finally hydrolysis to produce L-lactate.[5][8][18] This mechanism is glutathione-independent.[19]

Caption: Proposed glyoxalase mechanism of DJ-1 acting on methylglyoxal.

The Deglycase Hypothesis vs. Kinetic Reality

The deglycase model suggests DJ-1 reverses the damage by acting on early, reversible MGO adducts, such as hemithioacetals formed with cysteine residues or aminocarbinols with lysine/arginine residues on proteins and nucleotides.[1][10] However, a growing body of evidence, including kinetic simulations, indicates that this apparent deglycation is an indirect effect.[4][7][15] MGO exists in a rapid equilibrium with its reversible adducts. By consuming free MGO via its glyoxalase activity, DJ-1 shifts this equilibrium, causing the adducts to dissociate. This dissociation is then misinterpereted as a direct deglycase activity.

Caption: Kinetic model explaining apparent deglycase activity via glyoxalase action.

Experimental Protocols: A Methodological Overview

Apparent Deglycase Activity Assay (Spectrophotometric)

This common assay measures the breakdown of MGO-thiol hemithioacetals, which have a characteristic absorbance at 288 nm.[4][13]

-

Substrate Preparation: A hemithioacetal substrate is pre-formed by incubating MGO (e.g., 10 mM) with a thiol-containing molecule like N-acetylcysteine (NAC) or glutathione (B108866) (GSH) (e.g., 10 mM) for a set period (e.g., 2 hours).[4]

-

Enzyme Reaction: Purified DJ-1 (e.g., 10 µM) is added to a diluted solution of the pre-formed hemithioacetal substrate.[4]

-

Data Acquisition: The decrease in absorbance at 288 nm is monitored over time using a spectrophotometer. The rate of decay is used to calculate enzyme kinetics.[4]

-

Control: A reaction mixture without DJ-1 is used to account for the spontaneous dissociation of the hemithioacetal. The difference between the enzyme-containing and control reactions is attributed to DJ-1 activity.[4]

Caption: Workflow for the spectrophotometric apparent deglycase assay.

Glyoxalase Activity Assays

Direct measurement of glyoxalase activity involves quantifying either the consumption of MGO or the production of lactate.

-

Lactate-Coupled Luminescence/Fluorescence Assay: This is a highly sensitive method.

-

DJ-1's glyoxalase activity produces L-lactate.[4]

-

This L-lactate is then used as a substrate by a coupled enzyme, L-lactate oxidase, which generates hydrogen peroxide (H₂O₂).[4]

-

H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent or luminescent signal, which is proportional to the amount of L-lactate produced.[4][9]

-

-

HPLC-Based MGO Consumption Assay:

-

DJ-1 is incubated with a known concentration of MGO.[9]

-

At various time points, aliquots are taken, and the reaction is quenched.

-

The remaining MGO in the sample is derivatized (e.g., with 3,4-diaminobenzophenone) to form a product that can be quantified by High-Performance Liquid Chromatography (HPLC).[9]

-

The rate of MGO disappearance is used to determine enzyme activity.[9]

-

Conclusion: A Consensus Towards Glyoxalase Function

While the deglycase activity of DJ-1 was an intriguing hypothesis that could explain many of its protective functions, the weight of recent evidence strongly supports a primary glyoxalase role.[5][7][9] Structural studies using mix-and-inject serial crystallography have provided direct evidence of DJ-1 acting on methylglyoxal within the crystal, a scenario incompatible with a macromolecular deglycase mechanism.[5] Furthermore, careful kinetic modeling has demonstrated that the apparent deglycase activity can be fully explained by the enzyme's effect on the equilibrium between free MGO and its adducts.[4][7]

For drug development professionals, this refined understanding is critical. Targeting DJ-1's catalytic activity as a therapeutic strategy for cancer or neurodegenerative diseases must now be based on its role as a glyoxalase.[20][21] Future research should focus on the physiological relevance of this relatively weak glyoxalase activity in the context of the much more efficient Glo1/2 system and its specific roles in cellular compartments or under particular stress conditions where it may become more significant.[19] The controversy surrounding DJ-1 serves as a powerful case study in the rigorous application of enzyme kinetics and structural biology to define protein function.

References

- 1. DJ-1 as a deglycating enzyme: a unique function to explain a multifaceted protein? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DJ-1 Protein and Its Role in the Development of Parkinson's Disease: Studies on Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Function of DJ-1 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DJ‐1 is not a deglycase and makes a modest contribution to cellular defense against methylglyoxal damage in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolving DJ-1 Glyoxalase Catalysis Using Mix-and-Inject Serial Crystallography at a Synchrotron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DJ-1 is not a deglycase and makes a modest contribution to cellular defense against methylglyoxal damage in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uniprot.org [uniprot.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. rupress.org [rupress.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stereospecific mechanism of DJ-1 glyoxalases inferred from their hemithioacetal-containing crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Deglycase-activity oriented screening to identify DJ-1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Structural Basis for the Enzymatic Activity of DJ-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DJ-1 (also known as PARK7) is a ubiquitously expressed homodimeric protein implicated in a variety of cellular processes, including antioxidant defense, mitochondrial homeostasis, and signal transduction. Loss-of-function mutations in the PARK7 gene are a known cause of early-onset, autosomal recessive Parkinson's disease. While initially enigmatic, a growing body of evidence has begun to elucidate the structural underpinnings of DJ-1's diverse enzymatic functions. This technical guide provides a comprehensive overview of the structural basis for DJ-1's enzymatic activities, with a focus on its roles as a glyoxalase, cysteine protease, and cyclic 3-phosphoglyceric anhydride (B1165640) (cPGA) hydrolase. We present quantitative kinetic data, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways to serve as a resource for researchers in the field.

Structural Overview of the DJ-1 Protein

The human DJ-1 protein is a small, 189-amino acid protein that forms a stable homodimer.[1] Each monomer adopts an α/β-flavodoxin-like fold, characterized by a central parallel β-sheet sandwiched by α-helices.[1][2] High-resolution crystal structures have been determined, revealing critical features for its enzymatic functions.[3]

A key structural feature is the "nucleophile elbow" containing the highly conserved Cysteine-106 (Cys-106) residue.[1] This cysteine is located in a strained backbone conformation, rendering it highly reactive and susceptible to oxidation, which is a primary mechanism for regulating DJ-1's function.[2][4] The active site also involves other key residues, notably Glutamate-18 (Glu-18) and Histidine-126 (His-126), which are thought to play roles in catalysis.[5] The C-terminus of DJ-1 possesses an additional α-helix that can physically obstruct the active site, suggesting a zymogen-like regulatory mechanism for some of its activities.[6][7] Dimerization is essential for the stability and function of DJ-1, with mutations like L166P disrupting the dimer interface and leading to protein misfolding and loss of function.[5][8]

Enzymatic Activities of DJ-1

The precise enzymatic function of DJ-1 has been a subject of considerable debate. It is now understood to be a multifunctional enzyme with several distinct, context-dependent activities.

cPGA Hydrolase Activity

Recent evidence strongly suggests that the primary and most efficient enzymatic role of DJ-1 is as a hydrolase for cyclic 3-phosphoglyceric anhydride (cPGA).[9][10] cPGA is a highly reactive and potentially toxic byproduct of glycolysis that can non-specifically acylate proteins.[10][11] DJ-1 efficiently catalyzes the hydrolysis of cPGA to the non-toxic 3-phosphoglycerate (B1209933), thereby providing a crucial cytoprotective function.[10][12] This activity is significantly more robust than other reported functions for DJ-1.[13]

Glyoxalase Activity

DJ-1 possesses glyoxalase activity, enabling it to detoxify reactive α-oxoaldehydes like methylglyoxal (B44143) (MGO) and glyoxal, converting them to D-lactate and glycolate, respectively.[14][15] This function is generally considered to be glutathione-independent, distinguishing it from the canonical glyoxalase system.[15] However, some studies suggest that glutathione (B108866) can act as an allosteric activator.[16][17] The catalytic efficiency of this activity is notably lower than that of the primary glyoxalase, Glo1.[18] The previously reported "deglycase" activity of DJ-1 is now largely considered to be an artifact of its glyoxalase function, acting on free MGO that is in equilibrium with reversible protein adducts.[4]

Cysteine Protease Activity

Structurally, DJ-1 shares homology with the PfpI family of bacterial cysteine proteases.[6] Full-length DJ-1 exhibits weak protease activity, which can be significantly enhanced by the cleavage of its C-terminal 15 amino acids.[7][19] This suggests that DJ-1 can function as a redox-sensitive zymogen, with its protease function activated under conditions of oxidative stress.[19] The catalytic machinery for this activity is proposed to be a Cys-106/His-126 catalytic dyad.[19]

Quantitative Enzymatic Data

The following tables summarize the available quantitative data for the various enzymatic activities of DJ-1.

| Enzyme Activity | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference(s) |

| cPGA Hydrolase | cPGA | - | 420 ± 52 | 5.9 x 106 | In vitro assay | [10][13] |

| Cysteine Protease | Casein | 110 ± 19 | 0.28 ± 0.03 | 2.5 x 103 | Full-length DJ-1 (WT) | [19] |

| Cysteine Protease | Casein | 20 ± 3.1 | 1.3 ± 0.1 | 6.5 x 104 | C-terminally cleaved DJ-1 (WTΔC) | [19] |

| Glyoxalase | Methylglyoxal | - | 0.38 ± 0.02 | - | In vitro assay | [13] |

| Molecule | Target | Kd (nM) | Method | Notes | Reference(s) |

| Compound 15 (Isatin-based) | DJ-1 | ~100 | Surface Plasmon Resonance (SPR) | Covalent inhibitor targeting Cys-106 | [20][21] |

| Compound 16 (Isatin-based) | DJ-1 | ~100 | Surface Plasmon Resonance (SPR) | Covalent inhibitor targeting Cys-106 | [20][21] |

| TRIS | Methylglyoxal | 1,570,000 ± 270,000 | - | Forms stable complexes with MG, potentially interfering with deglycase assays. | [4] |

Key Signaling Pathways Involving DJ-1

DJ-1 is a critical node in cellular signaling networks, particularly in response to oxidative stress. Its enzymatic and chaperone functions allow it to modulate key survival and death pathways.

Oxidative Stress Response and ASK1 Inhibition

Under oxidative stress, DJ-1 plays a crucial protective role by inhibiting the Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway. ASK1 is a MAPKKK that, when activated, triggers downstream JNK and p38 MAPK cascades, leading to apoptosis.[22][23] DJ-1 employs multiple mechanisms to suppress ASK1 activation.[5][23]

Mitochondrial Homeostasis

DJ-1 is essential for maintaining mitochondrial function and integrity, particularly under conditions of oxidative stress.[24] It localizes to the mitochondria upon oxidative insults and works to preserve mitochondrial membrane potential and prevent fragmentation.[3][25] While the PINK1 and Parkin proteins act in a well-defined pathway to clear damaged mitochondria via mitophagy, DJ-1 appears to function in a parallel pathway, providing an independent layer of mitochondrial quality control.[3][26]

Detailed Experimental Protocols

Recombinant Human DJ-1 Expression and Purification

A reliable supply of pure, active DJ-1 is crucial for enzymatic and structural studies.

Objective: To express and purify N-terminally His-tagged human DJ-1 from a bacterial or mammalian expression system.

Methodology:

-

Expression:

-

The human PARK7 gene is cloned into an expression vector (e.g., pET series for E. coli or a mammalian-optimized vector for systems like 293-6E cells) with an N-terminal hexahistidine (His6) tag, often followed by a TEV protease cleavage site.[27][28]

-

Transform the expression host (E. coli BL21(DE3) or transfect 293-6E cells).

-

Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or as per the mammalian expression system protocol).

-

Harvest cells by centrifugation and store the pellet at -80°C.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, with protease inhibitors). For purification under denaturing conditions, 8 M urea (B33335) can be included.[28][29]

-

Lyse cells using sonication or a high-pressure homogenizer on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.[28]

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with wash buffer (e.g., lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.[29]

-

Elute DJ-1 from the column using a high-concentration imidazole (B134444) buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).[28]

-

-

Tag Cleavage and Further Purification (Optional):

-

Size Exclusion Chromatography (SEC):

-

For final polishing and to ensure the protein is in its dimeric state, perform SEC using a column (e.g., Superdex 75 or 200) equilibrated with the final storage buffer (e.g., PBS, pH 7.4).[27]

-

Collect fractions corresponding to the dimeric form of DJ-1.

-

-

Quality Control and Storage:

cPGA Hydrolase Activity Assay

This end-point assay quantifies DJ-1's ability to hydrolyze its most efficient known substrate, cPGA.[9]

Objective: To measure the rate of cPGA hydrolysis by DJ-1 in purified samples or cell lysates.

Principle: The assay measures the amount of cPGA remaining after a timed incubation with DJ-1. The remaining cPGA is derivatized with N-acetylcysteine (NAC) to form a stable thioester, which can be quantified spectrophotometrically at 235 nm.[2]

Methodology:

-

cPGA Synthesis: cPGA is unstable and must be synthesized fresh from 3-phosphoglycerate using a dehydrating agent like EDC in acidic conditions.[11]

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

In a microcentrifuge tube, add the DJ-1 containing sample (e.g., purified enzyme or dilute cell lysate).

-

Initiate the reaction by adding a known concentration of freshly prepared cPGA (e.g., 500 µM final concentration).[2]

-

-

Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a short, precise time period (e.g., 0.5 - 3.5 minutes). The short time is necessary due to the high catalytic efficiency of DJ-1.[9]

-

-

Quenching and Derivatization:

-

Stop the enzymatic reaction and derivatize the remaining cPGA by adding an excess of NAC solution (e.g., 10 mM final concentration).

-

-

Quantification:

-

Measure the absorbance of the resulting NAC-thioester at 235 nm using a UV-Vis spectrophotometer.[2]

-

Calculate the amount of cPGA hydrolyzed by subtracting the remaining amount from the initial amount (determined from a control reaction without enzyme).

-

Enzyme activity (kcat/Km) can be determined through competition assays where DJ-1 and NAC compete for the cPGA substrate, with product formation quantified by HPLC.[2][10]

-

Glyoxalase Activity Assay

This assay measures the detoxification of methylglyoxal (MGO) by DJ-1.

Objective: To determine the glyoxalase activity of DJ-1 by measuring either MGO consumption or lactate (B86563) production.

Methodology (Lactate Production): [16][30]

-

Reaction Setup:

-

Prepare reactions in a 96-well plate suitable for luminescence measurements.

-

To each well, add reaction buffer (e.g., 20 mM PBS, pH 7.3), purified DJ-1 (e.g., 1-10 µM), and any co-factors being tested (e.g., glutathione).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding MGO (e.g., 200 µM final concentration).

-

Incubate at 37°C for a defined time course (e.g., 0-30 minutes).

-

-

Lactate Detection:

-

At each time point, stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Use a commercial lactate detection kit (e.g., Lactate-Glo from Promega), which typically employs a lactate oxidase/peroxidase coupled system to generate a luminescent or fluorescent signal.[16]

-

Measure the signal using a plate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of lactate.

-

Calculate the rate of lactate production from the time course data to determine enzymatic activity.

-

Cysteine Protease Activity Assay

This assay measures the proteolytic activity of DJ-1, particularly the enhanced activity of the C-terminally cleaved form.

Objective: To quantify the protease activity of full-length and truncated DJ-1.

Principle: A generic, fluorescently labeled protein substrate (e.g., BODIPY-FL casein) is used. Upon cleavage by DJ-1, the fluorescence quenching is relieved, leading to an increase in fluorescence signal that is proportional to protease activity.[19]

Methodology:

-

Enzyme Preparation:

-

Prepare solutions of full-length DJ-1 (zymogen) and C-terminally cleaved DJ-1 (active form, WTΔC) in a suitable assay buffer.

-

To test for inhibition by oxidation, pre-incubate the enzyme with varying concentrations of H2O2 for 30 minutes at 37°C.[19]

-

-

Reaction Setup:

-

In a 96-well plate, add the DJ-1 enzyme solution (e.g., 50 µM final concentration).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µg/mL BODIPY FL-casein).

-

Immediately begin monitoring the increase in fluorescence in real-time using a fluorescence plate reader at appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction from the linear portion of the fluorescence curve.

-

For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.[19]

-

References

- 1. DJ-1 affects oxidative stress and pyroptosis in hippocampal neurons of Alzheimer's disease mouse model by regulating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Kinetic evidence in favor of glyoxalase III and against deglycase activity of DJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Glutathione-independent Glyoxalase of the DJ-1 Superfamily Plays an Important Role in Managing Metabolically Generated Methylglyoxal in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of ASK1 inhibition by DJ-1 [xray.cz]

- 9. cPGA hydrolase assay of DJ-1 in crude cell lysates: Implications for sensing of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DJ-1 protects proteins from acylation by catalyzing the hydrolysis of highly reactive cyclic 3-phosphoglyceric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nur.nu.edu.kz [nur.nu.edu.kz]

- 12. Catalytic mechanism of cPGA hydrolysis by Parkinson’s disease-linked DJ-1 | Science Tokyo [isct.ac.jp]

- 13. rupress.org [rupress.org]

- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 15. Human DJ-1 and its homologs are novel glyoxalases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Parkinsonism-Associated Protein DJ-1 Is an Antagonist, Not an Eraser, for Protein Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Parkinson disease protein DJ-1 converts from a zymogen to a protease by carboxyl-terminal cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. DJ-1 Protects Against Oxidative Damage by Regulating the Thioredoxin/ASK1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytoprotective mechanisms of DJ-1 against oxidative stress through modulating ERK1/2 and ASK1 signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DJ-1 regulation of mitochondrial function and autophagy through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. DJ-1 acts in parallel to the PINK1/parkin pathway to control mitochondrial function and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. michaeljfox.org [michaeljfox.org]

- 28. Resolving DJ-1 Glyoxalase Catalysis Using Mix-and-Inject Serial Crystallography at a Synchrotron - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recombinant Expression and Purification of Extracellular Domain of the Programmed Cell Death Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 30. biorxiv.org [biorxiv.org]

DJ-1: A Redox-Sensitive Chaperone and Protease in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DJ-1, also known as Parkinson's disease protein 7 (PARK7), is a highly conserved and ubiquitously expressed homodimeric protein that plays a critical role in cellular defense against oxidative stress. Initially identified as an oncogene, its loss-of-function mutations have been definitively linked to early-onset, autosomal recessive Parkinson's disease. This has spurred extensive research into its multifaceted functions. DJ-1 exhibits a remarkable dual functionality, acting as both a redox-sensitive molecular chaperone and a protease. This guide provides a comprehensive technical overview of these core functions of DJ-1, detailing its mechanisms of action, regulation by oxidative stress, and its intricate involvement in key signaling pathways. Furthermore, this document furnishes detailed experimental protocols for studying DJ-1's activities and presents quantitative data in a structured format to facilitate comparative analysis.

The Dual Nature of DJ-1: Chaperone and Protease

DJ-1's structure, belonging to the ThiJ/PfpI superfamily, provides the basis for its diverse enzymatic activities. Its functions as a chaperone and a protease are intricately linked to the cellular redox state, positioning DJ-1 as a critical sensor and responder to oxidative stress.

Redox-Sensitive Chaperone Activity

Under conditions of oxidative stress, DJ-1 functions as a molecular chaperone to prevent the aggregation of misfolded proteins.[1][2][3] This activity is not dependent on ATP.[1] The chaperone function of DJ-1 is crucial for protecting cells from the toxic accumulation of protein aggregates, a hallmark of many neurodegenerative diseases.

Mechanism of Redox-Sensing: The chaperone activity of DJ-1 is regulated by the oxidation of its highly reactive cysteine residues, particularly Cysteine 106 (Cys106).[4][5] Under basal conditions, DJ-1 exhibits minimal chaperone activity. However, upon exposure to reactive oxygen species (ROS), Cys106 is oxidized to sulfenic acid (-SOH), sulfinic acid (-SO2H), or sulfonic acid (-SO3H).[4] The formation of the sulfinic acid state is believed to be the active conformation for its chaperone function.[6] This oxidation induces a conformational change that enhances DJ-1's ability to bind to and stabilize misfolded proteins. Some studies have also implicated Cysteine 53 in this redox-sensitive chaperone activity.

Substrate Specificity: DJ-1 has been shown to act as a chaperone for a range of proteins, most notably α-synuclein, the primary component of Lewy bodies in Parkinson's disease.[1][2][3][7][8] By directly interacting with α-synuclein monomers and oligomers, DJ-1 inhibits their aggregation into toxic fibrils.[6][7][8] DJ-1 also demonstrates chaperone activity towards other proteins such as the neurofilament light subunit (NFL).[2]

Protease Activity

DJ-1 also possesses a cysteine protease activity that is activated under specific conditions.[9] Full-length DJ-1 is considered a zymogen with weak intrinsic proteolytic activity.[9]

Mechanism of Activation: The protease function of DJ-1 is activated by the cleavage of a 15-amino acid peptide from its C-terminus.[3][9] This cleavage event is thought to occur in a redox-dependent manner in response to mild oxidative stress.[9] The resulting C-terminally truncated DJ-1 exhibits a significantly enhanced catalytic efficiency, reported to be 26-fold higher than the full-length protein.[3] The catalytic activity relies on a Cys106-His126 catalytic dyad.[9]

Substrates and Biological Role: The precise in vivo substrates of DJ-1's protease activity are still being elucidated. However, this function is believed to contribute to its cytoprotective role by degrading specific target proteins involved in cell death pathways. The protease activity is abolished by mutations in the catalytic Cys106 residue.[9]

Quantitative Data on DJ-1 Function

The following tables summarize key quantitative data related to the chaperone and protease activities of DJ-1.

| Parameter | Value | Protein Substrate/Condition | Reference |

| Chaperone Activity | |||

| Effective Concentration | 0.5–4.0 µM | Heat-induced aggregation of 0.8 µM citrate (B86180) synthase | [10] |

| Inhibition of α-synuclein Fibril Formation | Significant at 100 µM DJ-1 to 200 µM α-synuclein | In vitro aggregation assay | [10] |

| Protease Activity | |||

| Catalytic Efficiency (kcat/Km) | ~26-fold increase upon C-terminal cleavage | BODIPY FL-labeled casein | [1][3] |

| Optimal pH | ~6.0 | In vitro protease assay | [3] |

Table 1: Quantitative Parameters of DJ-1 Chaperone and Protease Activities

| Condition | Effect on DJ-1 Function | Reference |

| Oxidative Stress | ||

| Mild (e.g., low H2O2) | Activates chaperone function via Cys106 oxidation; may trigger C-terminal cleavage to activate protease function. | [1][4][9] |

| Severe/Prolonged | Can lead to hyperoxidation of Cys106 to sulfonic acid, inactivating DJ-1. | [4] |

| Mutations | ||

| L166P (familial PD) | Abrogates chaperone activity due to destabilization and defective dimerization. | [1][2] |

| M26I, E64D (familial PD) | Diminished chaperone activity towards tau protein. | [11] |

| C106A/S | Abolishes redox-sensing for chaperone activation and abrogates protease activity. | [9][12] |

Table 2: Modulation of DJ-1 Activity by Redox State and Mutations

DJ-1 in Cellular Signaling Pathways

DJ-1 is a critical modulator of several signaling pathways that are central to cell survival, apoptosis, and the antioxidant response. Its function as a chaperone and protease allows it to influence these pathways at multiple levels.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for ubiquitination and degradation.

DJ-1's Role: DJ-1 positively regulates the Nrf2 pathway.[2][9][13][14] Under oxidative stress, DJ-1 stabilizes Nrf2 by preventing its interaction with Keap1.[13] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoters of its target genes, leading to the upregulation of antioxidant enzymes like thioredoxin 1 (Trx1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][9][14]

ASK1-Mediated Apoptosis

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that leads to apoptosis in response to oxidative stress.

DJ-1's Role: DJ-1 inhibits the ASK1 pathway through multiple mechanisms.[4][12][15][16] It can directly bind to ASK1, preventing its activation.[12] DJ-1 also prevents the dissociation of ASK1 from its endogenous inhibitor, thioredoxin 1 (Trx1).[12] Furthermore, DJ-1 can sequester Daxx, an activator of ASK1, in the nucleus, thereby preventing it from interacting with and activating cytoplasmic ASK1.[12]

p53-Mediated Cell Fate

The tumor suppressor protein p53 is a central regulator of cell cycle arrest and apoptosis in response to cellular stress.

DJ-1's Role: DJ-1 has a complex and bidirectional relationship with p53.[15][17] DJ-1 can physically interact with p53 and repress its transcriptional activity, thereby preventing the expression of pro-apoptotic genes like BAX.[15][17] This interaction can sequester p53 away from the promoters of its target genes.[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the chaperone and protease functions of DJ-1.

DJ-1 Redox-Sensitive Chaperone Activity Assay (Citrate Synthase Aggregation)

This assay measures the ability of DJ-1 to prevent the heat-induced aggregation of a model substrate, citrate synthase (CS).[10][18]

Materials:

-

Purified recombinant human DJ-1

-

Citrate Synthase (CS) from porcine heart

-

Aggregation Buffer: 40 mM HEPES-KOH, pH 7.5

-

Reducing Agent (optional): Dithiothreitol (DTT)

-

Oxidizing Agent (optional): Hydrogen peroxide (H2O2)

-

Spectrophotometer capable of measuring absorbance at 360 nm with temperature control

Procedure:

-

Prepare a 0.8 µM solution of CS in Aggregation Buffer.

-

Prepare various concentrations of DJ-1 (e.g., 0.5, 1.0, 2.0, 4.0 µM) in Aggregation Buffer.

-

(Optional, for testing redox sensitivity) To reduce DJ-1, incubate it with 10 mM DTT for 30 minutes at room temperature, followed by dialysis against Aggregation Buffer. To re-oxidize, incubate DTT-treated DJ-1 with 10 mM H2O2 for 10 minutes on ice, followed by dialysis.

-

In a quartz cuvette, mix the CS solution with either buffer alone (control) or the different concentrations of DJ-1.

-

Place the cuvette in the spectrophotometer and equilibrate to 43°C.

-

Monitor the increase in light scattering at 360 nm over time (e.g., for 60 minutes) as a measure of CS aggregation.

-

Plot the absorbance at 360 nm versus time. A decrease in the rate and extent of the absorbance increase in the presence of DJ-1 indicates chaperone activity.

DJ-1 Protease Activity Assay

This assay utilizes a fluorescently labeled casein substrate to measure the proteolytic activity of DJ-1.[1]

Materials:

-

Purified recombinant DJ-1 (full-length and/or C-terminally truncated)

-

BODIPY FL-labeled casein

-

Protease Assay Buffer: 50 mM Tris-HCl, pH 7.4, 200 mM NaCl, 5 mM CaCl2

-

Fluorometer

Procedure:

-

Prepare a 10 µg/ml solution of BODIPY FL-labeled casein in Protease Assay Buffer.

-

Prepare a solution of DJ-1 (e.g., 50 µM) in Protease Assay Buffer.

-

In a microplate well or cuvette, incubate the DJ-1 solution with the BODIPY FL-casein substrate at 37°C.

-